2-chloro-N-(2,5-dichlorophenyl)acetamide
Overview
Description
2-chloro-N-(2,5-dichlorophenyl)acetamide is a chlorinated derivative of acetamide. It is known for its role in various chemical and biological applications. The compound has a molecular formula of C8H6Cl3NO and a molecular weight of 238.5 g/mol .
Biochemical Analysis
Biochemical Properties
2-chloro-N-(2,5-dichlorophenyl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit bacterial growth by interfering with protein synthesis . The compound’s interaction with enzymes and proteins can lead to the inhibition or activation of specific biochemical pathways, thereby affecting cellular functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interfere with protein synthesis can lead to alterations in cellular processes, which may result in changes in cell behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit enzyme activity, leading to changes in gene expression and subsequent cellular responses. The compound’s molecular mechanism involves the formation of hydrogen bonds with specific biomolecules, which can alter their structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its stability under specific conditions, but its degradation over time can lead to a decrease in its effectiveness .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting bacterial growth. At higher doses, it can lead to toxic or adverse effects. Understanding the dosage threshold is essential for determining the compound’s safe and effective use .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within cells can affect its overall effectiveness and function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. This localization can influence its interactions with biomolecules and its overall function .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-chloro-N-(2,5-dichlorophenyl)acetamide can be synthesized through the reaction of 2,5-dichloroaniline with chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,5-dichlorophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted acetamides.
Oxidation: Formation of chlorinated oxides.
Reduction: Formation of dichloroaniline derivatives.
Scientific Research Applications
2-chloro-N-(2,5-dichlorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its antibacterial properties and its ability to inhibit protein synthesis in bacteria.
Medicine: Potential use in the development of new pharmaceuticals due to its biological activity.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,5-dichlorophenyl)acetamide involves its interaction with bacterial proteins, leading to the inhibition of protein synthesis. This is achieved by binding to specific sites on the bacterial ribosome, preventing the translation process . The compound’s chlorinated structure enhances its ability to penetrate bacterial cell walls and exert its effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N,N-dimethylacetamide: Another chlorinated acetamide with similar chemical properties.
2-chloro-N-(2,4-dichlorophenyl)acetamide: A closely related compound with a different substitution pattern on the phenyl ring.
Uniqueness
2-chloro-N-(2,5-dichlorophenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit bacterial protein synthesis sets it apart from other similar compounds .
Properties
IUPAC Name |
2-chloro-N-(2,5-dichlorophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3NO/c9-4-8(13)12-7-3-5(10)1-2-6(7)11/h1-3H,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNUGEOTKCWVJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70278577 | |
Record name | 2-chloro-N-(2,5-dichlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70278577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22303-26-0 | |
Record name | Acetamide,5-dichlorophenyl)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8275 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-N-(2,5-dichlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70278577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 22303-26-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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